Nor-Binaltorphimine, also known as nor-Binaltorphimine, is a synthetic opioid antagonist recognized for its high selectivity for the kappa-opioid receptor (KOR). [] It acts as a potent and selective antagonist of KOR, blocking or reversing the effects of KOR agonists. [, ] Nor-Binaltorphimine plays a crucial role in scientific research, particularly in studies related to pain, addiction, and other physiological processes influenced by the KOR system.
Norbinaltorphimine is derived from the morphinan class of compounds, which are characterized by their bicyclic structure and are primarily known for their analgesic properties. It is classified as a kappa-opioid receptor antagonist, making it a valuable tool in research related to pain management and substance use disorders. The compound was first synthesized in the late 1980s and has since been extensively studied for its pharmacological properties .
The synthesis of norbinaltorphimine has been achieved through various methods. One notable approach is the solid-phase synthesis that allows for efficient production of symmetric derivatives. This method involves the formation of pyrrole structures and utilizes specific reaction conditions to optimize yield and purity .
A key synthesis route includes:
Norbinaltorphimine features a complex molecular structure characterized by its unique bicyclic framework. The molecular formula is , with a molecular weight of approximately 290.39 g/mol.
Norbinaltorphimine undergoes several chemical reactions that are pivotal for its function as a pharmacological agent:
These reactions are crucial for understanding how norbinaltorphimine can be utilized in therapeutic contexts.
The primary mechanism of action for norbinaltorphimine involves its antagonistic activity at the kappa-opioid receptors. By binding to these receptors without activating them, norbinaltorphimine effectively blocks the action of endogenous opioids or other agonists.
Norbinaltorphimine exhibits several notable physical and chemical properties:
Norbinaltorphimine has diverse applications in scientific research:
The development of norbinaltorphimine (nor-BNI) exemplifies the innovative application of bivalent ligand design in opioid pharmacology. This approach, pioneered by Portoghese and coworkers in the 1980s, involves connecting two pharmacophores through a strategic linker to enhance receptor selectivity and binding affinity. Initial efforts focused on linking two β-naltrexamine units via oxyethylene spacers, yielding compounds with varying selectivities toward κ (KOR), μ (MOR), and δ (DOR) opioid receptors. Triethyleneglycolnaltrexamine (TENA), an early bivalent ligand from this series, demonstrated unprecedented KOR selectivity in guinea pig ileum and mouse vas deferens assays, though its potency remained suboptimal [4].
The critical breakthrough came with the observation that shorter linkers significantly enhanced KOR selectivity. This finding guided the rational design of nor-BNI, where two naltrexone-derived pharmacophores are connected via a rigid pyrrole linker at the N-17 positions. This configuration positions the two pharmacophores approximately 20-22 Å apart, matching the spatial distance between orthosteric binding sites in KOR homodimers. The bivalent architecture allows simultaneous interaction with both receptor subunits, resulting in dramatically improved binding kinetics (Ki < 1 nM) and >100-fold selectivity for KOR over MOR and DOR [3] [4].
Table 1: Evolution of Bivalent KOR Antagonists
Compound | Linker Structure | KOR Selectivity | Key Limitation |
---|---|---|---|
TENA | Flexible oxyethylene chain | Moderate | Moderate affinity |
BNI | Pyrrole linker | High | Suboptimal pharmacokinetics |
Nor-BNI | Pyrrole linker (N-demethylated) | >100-fold | Slow onset of action |
The structural refinement from binaltorphimine (BNI) to nor-BNI (norbinaltorphimine) represents a critical optimization in this antagonist series. BNI itself demonstrated promising KOR selectivity but exhibited pharmacokinetic limitations. The key modification involved N-demethylation of the tertiary amines in BNI to yield nor-BNI's secondary amines. This seemingly minor alteration significantly enhanced receptor interaction by reducing steric hindrance near the protonated nitrogen, a crucial site for ionic bonding with Asp138 in the KOR binding pocket [4] [6].
The pyrrole linker itself contributes substantially to nor-BNI's exceptional properties. X-ray crystallographic studies reveal that this conformationally restrained bridge locks the two naltrexone pharmacophores in a coplanar orientation ideal for bivalent receptor engagement. This rigid structure prevents free rotation that might compromise optimal receptor binding geometry. Additionally, the linker's heteroaromatic character facilitates π-π stacking interactions with aromatic residues (Phe297, Tyr312) in the extracellular loop region of KOR, further stabilizing the ligand-receptor complex. These structural features collectively account for nor-BNI's picomolar to nanomolar affinity (IC50 = 0.28 nM against human KOR in CHO cells) and remarkable selectivity profile [7].
Nor-BNI's activity exhibits profound stereochemical dependence, a characteristic rooted in the chiral centers of its naltrexone-derived pharmacophores. The molecule contains multiple stereogenic centers inherited from the morphine skeleton, with the C14-hydroxy and C4,5-epoxy bridge configurations being particularly crucial. The naturally occurring (-)-enantiomer displays >1000-fold greater affinity for KOR compared to its synthetic (+)-counterpart, demonstrating that opioid receptor recognition is enantioselective [4] [7].
The molecular basis for this stereopreference lies in KOR's three-dimensional architecture. Docking studies indicate that only the natural (-)-configuration properly orients the protonated nitrogen for salt bridge formation with Asp138 (TM3) while simultaneously aligning the phenolic hydroxyl for hydrogen bonding with Tyr312 (TM6) and Tyr139 (TM3). Furthermore, the C14-hydroxy group in the (-)-enantiomer forms a critical hydrogen bond with His291 in extracellular loop 2—an interaction geometrically impossible for the (+)-enantiomer. This intricate network of stereospecific interactions explains why nor-BNI's KOR antagonism is exclusive to the naturally configured isomer [7].
Table 2: Stereochemical Influence on Pharmacological Activity
Parameter | (-)-Nor-BNI | (+)-Nor-BNI |
---|---|---|
KOR Binding Affinity (Ki) | 0.28 nM | >1000 nM |
Functional IC50 (KOR) | 2.9 nM | Inactive |
MOR Agonist Activity (EC50) | 120 nM | Not detected |
DOR Agonist Activity (EC50) | 380 nM | Not detected |
The pharmacological evolution of KOR antagonists is best understood through comparative analysis of nor-BNI with its structural analogs. Binaltorphimine (BNI), the immediate precursor to nor-BNI, shares the pyrrole-linked bivalent architecture but retains N-methyl groups on its tertiary amines. Despite similar KOR affinity, BNI exhibits reduced receptor selectivity and unfavorable pharmacokinetics compared to nor-BNI. The N-demethylation in nor-BNI reduces lipophilicity (logP = ~3.5 vs. BNI's ~4.2), potentially contributing to its distinct in vivo profile [4].
Triethyleneglycolnaltrexamine (TENA) represents an earlier generation with a flexible 16-atom oxyethylene linker. While TENA demonstrated promising KOR selectivity in isolated tissue preparations (guinea pig ileum, mouse vas deferens), its affinity (Ki ~5 nM) was significantly lower than nor-BNI's subnanomolar binding. The flexible linker in TENA permits conformational heterogeneity, reducing the probability of optimal bivalent binding compared to nor-BNI's rigid pyrrole bridge [3] [4].
Later-developed antagonists like 5'-guanidinonaltrindole (5'-GNTI) further refined the "message-address" concept applied in nor-BNI's design. While 5'-GNTI exhibits higher potency (IC50 = 0.046 nM) and slightly improved selectivity over nor-BNI, it lacks the bivalent structure, instead using an extended address domain. Notably, nor-BNI remains distinctive for its exceptional duration of action in vivo (>3 weeks in primates), attributed to its unique binding kinetics and slow dissociation from KOR, a feature not fully replicated in later analogs [4].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3